3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQRPZRZZQVZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382409 | |
| Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117291-16-4 | |
| Record name | 4-Fluoro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117291-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is in the field of medicinal chemistry. Its structural characteristics make it a candidate for developing novel pharmaceutical agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of fluorinated amino acids can exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines by inhibiting specific metabolic pathways crucial for tumor growth .
Proteomics Research
The compound is also utilized in proteomics for studying protein interactions and modifications. The trifluoroacetyl group enhances the stability and solubility of peptides, making them suitable for mass spectrometry analysis.
Application in Mass Spectrometry
A notable application was observed in a proteomics study where derivatives were used to label peptides. The incorporation of trifluoroacetyl groups improved detection sensitivity in mass spectrometric analysis, facilitating the identification of post-translational modifications .
| Application | Description | Reference |
|---|---|---|
| Peptide labeling | Enhances detection sensitivity | Santa Cruz Biotechnology |
| Mass spectrometry | Identifying protein modifications | PubChem |
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in developing new materials with specific thermal and chemical resistances.
Example: Polymer Synthesis
Research has shown that incorporating fluorinated compounds into polymer matrices can enhance their thermal stability and chemical resistance. A study highlighted the synthesis of copolymers using this acid as a monomer, resulting in materials with superior performance characteristics compared to non-fluorinated counterparts .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations :
- Fluorine vs. Hydroxyl Substituents : The 4-fluorophenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to the 4-hydroxyphenyl group in derivatives from and . This difference correlates with improved blood-brain barrier penetration in kinase-targeted therapies .
Pharmacological Activity
Table 2: Antimicrobial and Anticancer Activity of Propanoic Acid Derivatives
Key Observations :
- Derivatives with 4-hydroxyphenyl groups () exhibit direct antimicrobial and anticancer activity, whereas the target compound’s fluorinated structure is more suited for enzyme inhibition (e.g., kinases) rather than direct pathogen targeting .
- The trifluoroacetyl group in the target compound may reduce off-target interactions compared to less electronegative amino-protecting groups .
ADME and Pharmacokinetic Properties
Table 3: In Silico ADME Predictions
Key Observations :
- High plasma protein binding (>95%) is inferred for the target compound, similar to fluorinated kinase inhibitors like crizotinib .
Q & A
Basic Research Question
- NMR spectroscopy : Use H and C NMR to confirm regiochemistry of fluorophenyl and trifluoroacetyl groups. For example, F NMR can distinguish between CF and aromatic fluorine environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting impurities like decarboxylated byproducts .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N ratios .
How does the trifluoroacetyl group influence the compound’s pharmacological properties in preclinical models?
Advanced Research Question
The trifluoroacetyl group enhances metabolic stability by resisting esterase-mediated hydrolysis. However, it may reduce solubility, requiring formulation adjustments (e.g., PEG-based vehicles). Pharmacokinetic studies in rodents show:
- Half-life extension : Trifluoroacetylation increases plasma half-life by 2–3× compared to non-acetylated analogs .
- Tissue distribution : Fluorine-rich derivatives exhibit higher CNS penetration due to increased lipophilicity, validated via LC-MS/MS tissue profiling .
What computational strategies predict the binding affinity of this compound to target enzymes?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., serine proteases). The trifluoroacetyl group often forms hydrogen bonds with catalytic residues (e.g., His57 in chymotrypsin-like proteases) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .
How do structural modifications at the 4-fluorophenyl position alter bioactivity?
Advanced Research Question
Comparative studies of analogs reveal:
- Electron-withdrawing groups : Nitro or cyano substituents at the 4-position enhance antibacterial activity (MIC: 2–4 µg/mL vs. Gram-positive pathogens) but reduce solubility .
- Steric effects : Bulky substituents (e.g., 4-CF) disrupt planar binding to hydrophobic enzyme pockets, decreasing inhibition (IC increases from 0.8 µM to 5.2 µM) .
What methodologies assess the compound’s potential for off-target effects in kinase inhibition studies?
Advanced Research Question
- Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler™ to screen against 400+ kinases. Fluorophenyl derivatives often show selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases .
- Cellular toxicity assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
How can researchers address discrepancies in solubility data across different solvent systems?
Advanced Research Question
Solubility varies with solvent polarity and pH:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
